molecular formula C5H10ClF2N B2715291 3,3-Difluoro-2-methylpyrrolidine hydrochloride CAS No. 1785395-75-6

3,3-Difluoro-2-methylpyrrolidine hydrochloride

Cat. No.: B2715291
CAS No.: 1785395-75-6
M. Wt: 157.59
InChI Key: BCJXKTMCOVHDFN-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C5H9F2N·HCl. It is a derivative of pyrrolidine, where two fluorine atoms are substituted at the 3rd position and a methyl group at the 2nd position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Chemistry: 3,3-Difluoro-2-methylpyrrolidine hydrochloride is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the development of new chemical entities.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-methylpyrrolidine hydrochloride typically involves the fluorination of 2-methylpyrrolidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:

    Fluorination: Using reagents like DAST or other fluorinating agents.

    Purification: The crude product is purified through recrystallization or chromatography.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation may produce corresponding ketones or aldehydes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylpyrrolidine hydrochloride is primarily related to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

    2-Methylpyrrolidine: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    3-Fluoro-2-methylpyrrolidine: Contains only one fluorine atom, leading to variations in reactivity and stability.

    3,3-Difluoropyrrolidine: Similar fluorination pattern but lacks the methyl group, affecting its overall behavior.

Uniqueness: 3,3-Difluoro-2-methylpyrrolidine hydrochloride stands out due to the presence of both fluorine atoms and a methyl group, which confer unique steric and electronic properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,3-difluoro-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-4-5(6,7)2-3-8-4;/h4,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJXKTMCOVHDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785395-75-6
Record name 3,3-difluoro-2-methylpyrrolidine hydrochloride
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